Boc-met-met-OH

Peptide Synthesis SPPS Efficiency Racemization Control

Boc SPPS workflows require acid-labile protection-Fmoc analogs or single residues cause protocol failure. Boc-Met-Met-OH (CAS 51529-24-9) is the direct-use dipeptide building block for Met-Met sequence incorporation. • Pre-formed dipeptide: skips two coupling cycles, reduces side reactions • Exclusive Boc compatibility: TFA-deprotection, orthogonal to Fmoc • Validated intermediate for biotin-labeled BCCP peptide synthesis

Molecular Formula C15H28N2O5S2
Molecular Weight 380.5 g/mol
Cat. No. B12109066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-met-met-OH
Molecular FormulaC15H28N2O5S2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C15H28N2O5S2/c1-15(2,3)22-14(21)17-10(6-8-23-4)12(18)16-11(13(19)20)7-9-24-5/h10-11H,6-9H2,1-5H3,(H,16,18)(H,17,21)(H,19,20)
InChIKeyMABHRCYXNJACEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Met-Met-OH Overview


Boc-Met-Met-OH (CAS 51529-24-9) is an Nα-Boc-protected L-methionine dipeptide derivative with molecular formula C₁₅H₂₈N₂O₅S₂ and molecular weight 380.53 g/mol [1]. As a pre-formed dipeptide building block, it enables direct incorporation of the Met-Met sequence into peptide chains without requiring sequential single-residue coupling steps . The tert-butoxycarbonyl (Boc) protection strategy distinguishes this compound from Fmoc-based alternatives, dictating its exclusive compatibility with Boc solid-phase peptide synthesis (SPPS) workflows utilizing acid-labile deprotection protocols . This compound serves as a specialized intermediate for researchers constructing methionine-containing peptide sequences where the Met-Met motif carries functional significance.

Dipeptide Format Pre-formed Met-Met sequence enables direct coupling without sequential single-residue steps
Boc Protection Exclusive compatibility with acid-labile Boc SPPS deprotection protocols

Boc-Met-Met-OH Substitution Risks


Substituting Boc-Met-Met-OH with alternative Met-Met dipeptide derivatives or single-residue building blocks introduces fundamental compatibility failures rather than marginal performance differences. Fmoc-Met-Met-OH—the closest structural analog—employs an orthogonal base-labile protecting group that is chemically incompatible with Boc SPPS acid-deprotection cycles, preventing its use in Boc-strategy workflows . Single-residue Boc-Met-OH cannot replicate the pre-formed dipeptide structure and requires two sequential coupling-deprotection cycles to achieve the same Met-Met sequence, increasing both synthesis time and cumulative side-reaction risk . D-Met-Met stereoisomers alter peptide backbone chirality, fundamentally changing biological recognition properties [1]. These substitution barriers are binary—either the building block integrates into the intended synthesis protocol or it fails entirely—underscoring that procurement decisions for Boc-Met-Met-OH are dictated by protocol-specific structural and chemical compatibility requirements rather than by comparative performance metrics.

Fmoc-Met-Met-OH Base-labile Fmoc protection may not integrate into Boc acid-deprotection workflows
Boc-Met-OH Requires two sequential couplings, potentially increasing synthesis time and racemization exposure
D-Met-Met stereoisomers Altered backbone chirality may shift biological recognition properties

Boc-Met-Met-OH Comparative Evidence


Synthesis Efficiency: Fewer Coupling Steps

Using pre-formed Boc-Met-Met-OH to incorporate a Met-Met sequence requires a single coupling step, whereas the sequential approach using Boc-Met-OH requires two sequential couplings with an intervening deprotection cycle . Each additional coupling-deprotection cycle exposes the C-terminal methionine residue to oxazolone formation conditions that promote racemization, particularly problematic for methionine residues due to their side-chain sulfur atom which increases α-proton acidity [1]. Methionine is recognized among amino acids with elevated racemization propensity during peptide coupling .

Synthesis Efficiency
Class-level inference
1 coupling step vs 2 steps + deprotection
≥50% fewer coupling steps
May reduce cumulative racemization risk
Class-level methionine racemization concern; no direct dipeptide data
Peptide Synthesis SPPS Efficiency Racemization Control

Solubility in DMSO for Stock Solutions

Boc-Met-Met-OH demonstrates solubility in DMSO, with vendor technical data providing a quantified stock solution preparation guide of 10 mM concentration . This parameter enables reproducible experimental design and reliable dissolution for in vitro applications. No comparable quantified solubility data is publicly available for structurally analogous compounds such as Fmoc-Met-Met-OH, limiting direct comparative assessment .

DMSO Solubility
Data to verify
10 mM
in DMSO
Supports stock solution planning
Vendor-specified parameter; no comparator data
Solubility Stock Solution Peptide Synthesis

Storage Stability Profile

Boc-Met-Met-OH has documented storage requirements of -20°C for long-term stability, with vendor data indicating that stock solutions stored at -80°C remain stable for up to 6 months, whereas storage at -20°C limits solution stability to 1 month . This specification provides procurement-relevant guidance for planning inventory shelf-life and experimental scheduling. The compound also maintains physical stability as a powder under these specified storage conditions .

Storage Stability
Data to verify
6 months (−80 °C) / 1 month (−20 °C)
Supports inventory and scheduling
DMSO stock solution stability; vendor-reported
Storage Stability Peptide Synthesis Inventory Management

Boc-Met-Met-OH Applications


Boc-Strategy SPPS

Boc-Met-Met-OH is the building block of choice for research and production laboratories employing Boc-strategy SPPS that require incorporation of the Met-Met dipeptide sequence. The compound's Boc protection is chemically orthogonal to Fmoc-based protecting groups and is specifically removed under acidic conditions (e.g., TFA), making it exclusively compatible with Boc SPPS resin cleavage protocols . Laboratories with established Boc SPPS infrastructure and validated acid-deprotection workflows are the primary users of this building block.

Segment Condensation of Methionine Peptides

Boc-Met-Met-OH serves as a segment building block in convergent peptide synthesis strategies where pre-formed fragments are condensed to assemble longer sequences. Published literature demonstrates the use of Boc-protected methionine oligomers—including di-, tri-, tetra-, and pentamers—in solution-phase synthesis studies examining optical and conformational properties [1]. In this context, Boc-Met-Met-OH represents the minimal pre-formed methionine dipeptide unit that can be further elongated or used in segment condensation approaches.

Enzyme Substrate Peptide Intermediates

Boc-Met-Met-OH has documented relevance as an intermediate in the synthesis of biotin-labeled peptides corresponding to E. coli acetyl-CoA carboxylase biotin carboxyl carrier protein (BCCP) subunit sequences. Research publications describe the use of Boc–Met–Bct–Met–Met peptide constructs for enzyme mechanistic studies, where the Met-Met sequence represents part of the native protein recognition motif [2]. This application demonstrates the compound's role in constructing research tools for enzymology investigations.

Application
Selection Property
Validation Focus
Boc-strategy SPPS
Boc protection & pre-formed dipeptide
Acid-deprotection compatibility
Segment condensation
Pre-formed Met-Met unit
Fragment coupling reactivity
Enzyme substrate synthesis
Native Met-Met recognition motif
Biotin-labeled peptide construction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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